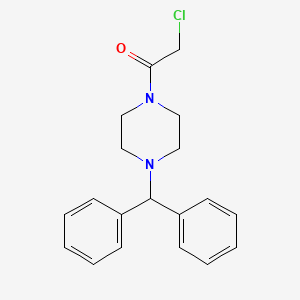

1-Benzhydryl-4-(chloroacetyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSDPVAMDBJJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326769 | |

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358733-61-6 | |

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-4-(chloroacetyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzhydrylpiperazine Scaffold

The benzhydrylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique three-dimensional conformation allows for interaction with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including antihistaminic, anticholinergic, and antipsychotic agents. The title compound, 1-Benzhydryl-4-(chloroacetyl)piperazine, serves as a key intermediate in the synthesis of more complex molecules, where the reactive chloroacetyl group provides a versatile handle for further chemical modifications. This guide offers a comprehensive overview of its synthesis, purification, and detailed characterization, providing researchers with the necessary insights for its effective utilization in drug discovery and development programs.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1-benzhydrylpiperazine, followed by its acylation with chloroacetyl chloride.

Step 1: Synthesis of 1-Benzhydrylpiperazine

The initial step focuses on the N-alkylation of piperazine with a benzhydryl group. A common and effective method involves the reaction of benzhydryl chloride with an excess of piperazine.

Experimental Protocol: Synthesis of 1-Benzhydrylpiperazine

-

Materials:

-

Benzhydrol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Acetonitrile

-

Piperazine

-

1N Hydrochloric acid (HCl)

-

3N Sodium hydroxide (NaOH)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve benzhydrol (0.29 mol) in dichloromethane (100 mL).

-

Carefully add thionyl chloride (0.69 mol) to the solution at room temperature. Stir the reaction mixture at 40°C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting crude benzhydryl chloride in acetonitrile (20 mL).

-

In a separate flask, add piperazine (0.29 mol) dropwise to the benzhydryl chloride solution. Reflux the reaction mixture for 12 hours.

-

After cooling, evaporate the solvent under vacuum. Dissolve the residue in ethyl acetate (250 mL) and wash with water (100 mL).

-

Extract the aqueous layer with 1N HCl (100 mL). Wash the acidic aqueous phase with ethyl acetate (3 x 60 mL) to remove any unreacted benzhydryl chloride.

-

Neutralize the aqueous layer with 3N NaOH solution until the pH is greater than 10.

-

Extract the product with dichloromethane (3 x 80 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-benzhydrylpiperazine as a solid.[1]

-

-

Rationale: The use of thionyl chloride provides a reliable method for the conversion of the benzhydrol to the more reactive benzhydryl chloride. The subsequent nucleophilic substitution by piperazine is a standard N-alkylation reaction. Using an excess of piperazine can help to minimize the formation of the dialkylated byproduct. The acid-base workup is crucial for separating the basic product from non-basic impurities.

Step 2: Acylation of 1-Benzhydrylpiperazine

The final step involves the acylation of the secondary amine of 1-benzhydrylpiperazine with chloroacetyl chloride to introduce the reactive chloroacetyl moiety.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-Benzhydrylpiperazine

-

Dry Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Chloroacetyl chloride

-

10% Ammonium chloride (NH₄Cl) solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 1-benzhydrylpiperazine (15.8 mmol) in dry dichloromethane in a round-bottom flask and cool the solution to 0-5°C in an ice bath.

-

Add triethylamine (23.8 mmol) to the cooled reaction mixture and stir for 10 minutes.

-

Slowly add chloroacetyl chloride (17.4 mmol) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 10% ammonium chloride solution and then with distilled water (3 times).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.[1]

-

-

Rationale: The reaction is carried out at low temperatures to control the exothermicity of the acylation reaction. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The aqueous workup with ammonium chloride helps to remove any remaining triethylamine and its salt.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a crystalline solid.[2] Column chromatography on silica gel using a mobile phase of methanol in dichloromethane (e.g., 3:7 v/v) can also be employed for higher purity.[1]

II. Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.17-7.44 | multiplet | 10H | Aromatic protons (Ar-H) |

| ~5.26 | singlet | 1H | Benzhydryl proton (-CH) |

| ~3.67 | triplet | 4H | Piperazine protons (-CH₂) adjacent to the carbonyl group |

| ~2.22 | triplet | 4H | Piperazine protons (-CH₂) adjacent to the benzhydryl group |

Table 1: Expected ¹H NMR Spectral Data for this compound in CDCl₃.[1]

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carbonyl carbon (C=O) |

| ~140-145 | Quaternary aromatic carbons |

| ~125-130 | Aromatic carbons (CH) |

| ~75 | Benzhydryl carbon (-CH) |

| ~50-55 | Piperazine carbons (-CH₂) |

| ~40-45 | Chloroacetyl carbon (-CH₂Cl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3026 | C-H stretch | Aromatic |

| ~2974 | C-H stretch | Aliphatic |

| ~1705 | C=O stretch | Amide |

| ~1643 | C=C stretch | Aromatic |

| ~1087 | C-N stretch | Amine |

| ~785 | C-Cl stretch | Alkyl halide |

Table 3: Key IR Absorption Bands for this compound.[1]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The expected molecular ion peak [M]⁺ for C₁₉H₂₁ClN₂O would be at m/z ≈ 328.13. The isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) would be a key diagnostic feature.

B. Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for this molecule.

Proposed HPLC Method:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 35°C

This method should provide good separation of the product from any starting materials or byproducts. Method validation would be necessary for quantitative analysis.[3]

III. Workflow and Structural Diagrams

Caption: Synthetic workflow for this compound.

Caption: Molecular structure of this compound.

IV. Safety Precautions

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

-

Chloroacetyl chloride: This substance is highly corrosive, toxic, and reacts violently with water.[4][5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.[6] Ensure an eyewash station and safety shower are readily accessible.[4]

-

Piperazine and its derivatives: These compounds can be skin and respiratory irritants. Avoid inhalation of dust and direct contact with skin and eyes.

-

Solvents: Dichloromethane and other organic solvents used are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

V. Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The protocols described are based on established literature methods and are designed to be reproducible in a standard laboratory setting. The comprehensive characterization data serves as a benchmark for researchers to verify the integrity of their synthesized material. By understanding the rationale behind the experimental procedures and the interpretation of the analytical data, scientists can confidently utilize this valuable intermediate in the development of novel therapeutic agents.

VI. References

-

Singh, et al. (2022). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.

-

Sarmah, K. N., et al. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 6(9), 127-132.

-

Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

-

Loba Chemie. (2019). Chloroacetyl chloride for synthesis MSDS. Retrieved from [Link]

-

Singh et al., IJPSR, 2022; Vol. 13(4): 1777-1784. E-ISSN: 0975-8232; P-ISSN: 2320-5148. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research.

-

Kokila N. Sarmah et al. J. Chem. Pharm. Res., 2014, 6(9):127-132. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research.

-

R. Navaneeswari and P. Raveendra Reddy*. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 1-(4-Chlorobenzhydryl)-piperazine | DAICEL Chiral Application Search [search.daicelchiral.com]

- 3. jocpr.com [jocpr.com]

- 4. 1-(4-Chloro-benzhydryl)-4-nitroso-piperazine | C17H22ClN3O | CID 168432539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. rsc.org [rsc.org]

1-Benzhydryl-4-(chloroacetyl)piperazine CAS number and molecular structure

Abstract

This technical guide provides an in-depth overview of 1-Benzhydryl-4-(chloroacetyl)piperazine, a key synthetic intermediate in pharmaceutical research and development. This document details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and its primary applications as a reactive building block for creating novel therapeutic agents. Emphasis is placed on the rationale behind the synthetic methodology, expected analytical characteristics, and critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel piperazine-based compounds.

Compound Identification and Overview

This compound is a disubstituted piperazine derivative. It features a bulky, hydrophobic benzhydryl (diphenylmethyl) group on one nitrogen atom and a reactive chloroacetyl group on the other. This specific arrangement makes it a valuable intermediate for synthesizing more complex molecules.

The chloroacetyl group serves as a potent electrophile, enabling facile alkylation of various nucleophiles (amines, thiols, etc.). This reactivity is harnessed in medicinal chemistry to introduce the benzhydrylpiperazine moiety into larger molecular scaffolds, a common strategy in the development of centrally active agents.

Molecular Structure:

Key Identifiers:

| Identifier | Value | Note / Source |

|---|---|---|

| Systematic Name | 1-(4-Benzhydrylpiperazin-1-yl)-2-chloroethanone | IUPAC Nomenclature |

| Other Names | 1-(Chloroacetyl)-4-(diphenylmethyl)piperazine | Synonym |

| CAS Number | Not Assigned | As a laboratory intermediate, a specific CAS number is not widely indexed in public databases. Researchers should track it by its chemical name and structure. |

| Molecular Formula | C₁₉H₂₁ClN₂O |

| Molecular Weight | 328.84 g/mol | |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a two-step process starting from commercially available precursors. The methodology described herein is adapted from established literature procedures for the synthesis of N-acylpiperazine derivatives.[1]

Overall Synthesis Workflow

The process involves the initial synthesis of the key precursor, 1-Benzhydrylpiperazine, followed by its acylation with chloroacetyl chloride.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 1-Benzhydrylpiperazine (Precursor)

The precursor is synthesized by the reaction of benzhydryl chloride with piperazine.[1]

-

Rationale: This is a standard nucleophilic substitution reaction. Piperazine, a secondary amine, acts as the nucleophile, displacing the chloride from benzhydryl chloride. An excess of piperazine is often used to act as both the reactant and a base to neutralize the hydrochloric acid byproduct, thereby preventing the formation of undesired salts.

Protocol:

-

Prepare benzhydryl chloride by reacting benzhydrol with thionyl chloride in a suitable solvent like dichloromethane.[1]

-

Add the crude benzhydryl chloride solution dropwise to a solution containing a molar excess of piperazine in a solvent such as acetonitrile.

-

Reflux the reaction mixture for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[1]

-

After cooling, perform a standard aqueous workup to remove excess piperazine and salts.

-

Isolate the 1-Benzhydrylpiperazine product, which can be purified by crystallization or chromatography. The precursor has a reported melting point of 90-93 °C.[2]

Step 2: Synthesis of this compound

This step involves the acylation of the secondary amine on the 1-Benzhydrylpiperazine precursor.

Protocol: [1]

-

Dissolve 1-Benzhydrylpiperazine (1.0 equivalent) in dry dichloromethane (DCM) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0-5 °C using an ice bath. This is critical for controlling the exothermic reaction.

-

Add triethylamine (TEA, ~1.5-2.0 equivalents) to the cooled solution and stir for 10 minutes.

-

Causality: TEA is a non-nucleophilic organic base. Its role is to scavenge the HCl that is generated during the acylation reaction. This prevents the protonation of the piperazine nitrogen, which would render it unreactive, and drives the reaction to completion.

-

-

Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with 10% ammonium chloride solution (to remove residual TEA) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product can be purified by recrystallization. The pure compound is reported as a solid with a melting point of 121°C and is obtained in high yield (~85%).[1]

Application in Medicinal Chemistry and Drug Discovery

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in its bifunctional nature, combining a pharmacologically relevant scaffold with a reactive handle.

-

Role as a Key Building Block: The benzhydrylpiperazine moiety is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, including antihistamines (e.g., cyclizine) and agents targeting the central nervous system.[3] This core structure often imparts favorable properties such as blood-brain barrier permeability and affinity for various receptors.

-

Reactive Handle for Derivatization: The chloroacetyl group is an efficient electrophile. It readily reacts with nucleophilic groups (e.g., amines, anilines, thiols) on other molecules via nucleophilic substitution. This allows for the covalent attachment of the benzhydrylpiperazine scaffold to a wide array of other chemical fragments.

-

Synthesis of Compound Libraries: Researchers utilize this intermediate to generate libraries of novel compounds for pharmacological screening. For instance, it has been used as a precursor in the synthesis of novel anticonvulsant agents.[1] The general workflow involves reacting this compound with various amines to create a series of N-substituted acetamide derivatives, which are then evaluated for biological activity.

Caption: Use of the intermediate in library synthesis.

Analytical Characterization

| Technique | Expected Observations | Rationale |

| ¹H NMR | Disappearance of the N-H proton signal (which is present in the 1-Benzhydrylpiperazine precursor). Appearance of a sharp singlet integrating to 2H in the 3.5-4.5 ppm region, corresponding to the -C(O)-CH₂ -Cl protons. Complex multiplets for the piperazine ring protons and aromatic protons of the benzhydryl group. | Confirms the successful acylation of the piperazine nitrogen. |

| ¹³C NMR | Appearance of a carbonyl carbon signal (C=O) typically in the 165-175 ppm range. Appearance of a signal for the chloromethyl carbon (-C H₂Cl). | Confirms the presence of the acetyl group. |

| FT-IR | A strong, sharp absorption band in the range of 1640-1680 cm⁻¹, characteristic of an amide carbonyl (C=O) stretch. | Provides definitive evidence of the formation of the amide bond. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., m/z = 328.84 for C₁₉H₂₁ClN₂O). The isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable. | Confirms the molecular weight and elemental composition. |

| Melting Point | 121 °C (sharp).[1] | A sharp melting point is a good indicator of high purity. |

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the known hazards of its structural components: N-acyl piperazines and α-chloro amides. The compound should be treated as hazardous until thoroughly investigated.

-

Hazard Classification (Inferred):

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: Likely to be a skin irritant or corrosive. α-halo amides are known alkylating agents.

-

Eye Damage/Irritation: Causes serious eye irritation or damage.

-

Sensitization: May cause an allergic skin reaction.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.

-

References

-

Singh, H., et al. (2022). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-84. Available at: [Link]

-

Wikipedia contributors. (2023). Diphenylmethylpiperazine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chem-Impex International. (n.d.). 1-(Diphenylmethyl)piperazine. Product Page. Available at: [Link]

-

Vinaya, K., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro-benzenesulfonyl). Journal of Chemical Crystallography, 38, 773–778. Available at: [Link]

- Contreras, J. M., et al. (2001). Synthesis and Anticonvulsant Activity of N-Substituted 2-Pyrazinamide Derivatives. Journal of Medicinal Chemistry, 44(17), 2707-2718.

- Xie, W., et al. (2007). Design and synthesis of novel piperazine and piperidine derivatives as potent CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(16), 4509-4513.

Sources

A Technical Guide to the Spectral Analysis of 1-Benzhydryl-4-(chloroacetyl)piperazine

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-Benzhydryl-4-(chloroacetyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is explained to ensure both technical accuracy and practical insight.

Introduction

This compound belongs to the benzhydrylpiperazine class of compounds, which are integral scaffolds in the development of antihistaminic, anticholinergic, and other CNS-active drugs. The addition of the reactive chloroacetyl group at the N4 position of the piperazine ring creates a versatile intermediate for further chemical modifications, allowing for the introduction of diverse functionalities. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough analysis of its spectral characteristics. This guide provides a detailed examination of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Key Features

The structure of this compound combines the bulky, aromatic benzhydryl moiety with a piperazine ring, which is functionalized with an electrophilic chloroacetyl group. This unique combination of structural features gives rise to a distinct spectral fingerprint.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzhydryl group, the methine proton, the piperazine ring protons, and the methylene protons of the chloroacetyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | m | 10H | Ar-H (Benzhydryl) |

| ~4.25 | s | 1H | -CH (Ph)₂ |

| ~3.60 | t, J = 5.0 Hz | 4H | -N-CH₂ - (Piperazine, adjacent to C=O) |

| ~2.45 | t, J = 5.0 Hz | 4H | -N-CH₂ - (Piperazine, adjacent to CH(Ph)₂) |

| ~4.10 | s | 2H | Cl-CH₂ -C=O |

Interpretation and Rationale:

-

Aromatic Protons (δ 7.40 - 7.20): The ten protons on the two phenyl rings of the benzhydryl group are expected to appear as a complex multiplet in the aromatic region. Their overlapping signals are typical for unsubstituted phenyl groups in a similar chemical environment.

-

Benzhydryl Methine Proton (δ ~4.25): The single proton of the benzhydryl methine group is highly deshielded due to the two adjacent phenyl rings and the nitrogen atom. It is expected to appear as a singlet.

-

Piperazine Protons (δ ~3.60 and ~2.45): The piperazine ring protons are diastereotopic, but often appear as two broad triplets in the ¹H NMR spectrum at room temperature due to rapid chair-to-chair interconversion. The protons on the carbons adjacent to the electron-withdrawing chloroacetyl group are expected to be shifted downfield (δ ~3.60) compared to the protons on the carbons adjacent to the benzhydryl group (δ ~2.45).

-

Chloroacetyl Methylene Protons (δ ~4.10): The methylene protons of the chloroacetyl group are adjacent to both a chlorine atom and a carbonyl group, resulting in a significant downfield shift. This signal is expected to be a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C =O (Amide) |

| ~142.0 | Ar-C (Quaternary, Benzhydryl) |

| ~128.5 | Ar-C H (Benzhydryl) |

| ~127.5 | Ar-C H (Benzhydryl) |

| ~127.0 | Ar-C H (Benzhydryl) |

| ~75.0 | -C H(Ph)₂ |

| ~53.0 | -N-C H₂- (Piperazine) |

| ~45.0 | -N-C H₂- (Piperazine) |

| ~41.0 | Cl-C H₂-C=O |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~165.0): The amide carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons (δ ~142.0 - 127.0): The aromatic region will show signals for the quaternary and protonated carbons of the two phenyl rings. The quaternary carbons attached to the methine carbon will be the most downfield of the aromatic signals.

-

Benzhydryl Methine Carbon (δ ~75.0): The methine carbon, bonded to two phenyl groups and a nitrogen, is found in the aliphatic region but is shifted downfield.

-

Piperazine Carbons (δ ~53.0 and ~45.0): The four carbons of the piperazine ring will give rise to two distinct signals due to the different substituents on the nitrogen atoms.

-

Chloroacetyl Methylene Carbon (δ ~41.0): The carbon of the chloroacetyl methylene group is deshielded by the adjacent chlorine atom and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H Stretch |

| 2950 - 2800 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide) |

| ~1450 | Medium | C=C Stretch (Aromatic) |

| ~1230 | Strong | C-N Stretch (Amide) |

| ~750 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~700 | Strong | C-Cl Stretch |

Interpretation and Rationale:

-

C=O Stretch (Amide): A strong absorption band around 1650 cm⁻¹ is a definitive indicator of the amide carbonyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methylene groups appear below 3000 cm⁻¹.

-

C-N Stretch: The stretching vibration of the C-N bond in the amide and piperazine ring will appear in the fingerprint region.

-

C-Cl Stretch: The presence of the chloroacetyl group is further confirmed by a C-Cl stretching band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 328/330 | [M]⁺ (Molecular Ion) |

| 167 | [CH(Ph)₂]⁺ (Benzhydryl cation) |

| 251 | [M - C₂H₂ClO]⁺ |

| 85 | [C₄H₉N₂]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak would be expected at m/z 328, with an isotopic peak at m/z 330 due to the presence of the chlorine-37 isotope.

-

Base Peak: The most stable fragment, and therefore likely the base peak, is the benzhydryl cation at m/z 167. This fragment is formed by the cleavage of the C-N bond between the benzhydryl group and the piperazine ring.

-

Other Fragments: Other significant fragments would arise from the cleavage of the chloroacetyl group and fragmentation of the piperazine ring.

Diagram of the Proposed Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

Synthesis of this compound[1]

Diagram of the Synthetic Workflow

Caption: General synthetic workflow for N-acylation of 1-benzhydrylpiperazine.

Step-by-Step Protocol:

-

Dissolve 1-benzhydrylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Add a base, such as triethylamine (1.5 eq), to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

NMR Data Acquisition

-

Prepare a sample by dissolving ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Data Acquisition

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric contributions.

MS Data Acquisition

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Use Electron Ionization (EI) at 70 eV.

-

Scan a mass range of m/z 50-500.

-

Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. The predicted spectral data presented in this guide, based on the analysis of its constituent parts and related structures, offer a reliable reference for researchers working with this important synthetic intermediate. The detailed protocols and interpretations are intended to support the efficient and accurate analysis of this compound in a research and development setting.

References

-

SpectraBase. 1-(4-Chlorobenzhydryl)piperazine IR Spectrum. [Link]

-

PubChem. Benzhydrylpiperazine Compound Summary. [Link]

-

Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

Solubility Profile of 1-Benzhydryl-4-(chloroacetyl)piperazine: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility of 1-Benzhydryl-4-(chloroacetyl)piperazine, a key intermediate in pharmaceutical synthesis. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document establishes a robust predictive framework based on structural analysis and inferences from closely related analogues. The core of this guide is a detailed, field-proven protocol for the empirical determination of its solubility using the isothermal shake-flask method, ensuring scientific rigor and reproducibility. We delve into the causal factors governing its solubility, offering insights into solvent selection for chemical synthesis, purification, and formulation development. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodology required to confidently handle this compound.

Introduction: The Imperative of Solubility in Pharmaceutical Development

This compound is a derivative of benzhydrylpiperazine, a structural motif central to numerous antihistaminic agents. Its role as a synthetic precursor, for instance in the synthesis of certain pharmacologically active molecules, makes a thorough understanding of its physicochemical properties essential.[1] Among these properties, solubility is a critical parameter that dictates the efficiency of synthetic reactions, dictates purification strategies such as crystallization, and fundamentally influences the formulation and bioavailability of any subsequent active pharmaceutical ingredient (API).[2][3] An API's journey from the lab to a viable drug product is frequently challenged by poor solubility, making early and accurate characterization paramount.[4]

This guide addresses the practical need for reliable solubility data for this compound by providing both a predictive analysis and a definitive experimental workflow.

Physicochemical Profile and Structural Deconstruction

To predict the solubility behavior of this compound, we must first analyze its molecular architecture. The structure is an amalgamation of distinct functional groups, each contributing uniquely to its overall polarity and interaction potential with various solvents.

-

The Benzhydryl Moiety: Comprising two phenyl rings attached to a single carbon, this group is large, non-polar, and sterically hindering. It is the primary driver of the molecule's hydrophobic character, favoring solubility in non-polar or moderately polar organic solvents.[5]

-

The Piperazine Ring: This heterocyclic diamine is a polar component. The nitrogen atom at position 1 (N1) is a tertiary amine and can act as a hydrogen bond acceptor. Its basic nature suggests that solubility in protic solvents or acidic media could be enhanced through protonation.[5]

-

The N-Chloroacetyl Group: The chloroacetyl group attached at position 4 (N4) introduces significant polarity. The amide linkage and the electronegative chlorine atom create a dipole moment and provide sites for hydrogen bonding, which can enhance solubility in polar solvents.

Sources

Purity and analysis of 1-Benzhydryl-4-(chloroacetyl)piperazine

An In-Depth Technical Guide to the Purity and Analysis of 1-Benzhydryl-4-(chloroacetyl)piperazine

Executive Summary

This compound is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its utility in drug development, particularly for antihistaminic and psychoactive agents, necessitates a stringent quality control framework. The purity of this intermediate directly impacts the safety, efficacy, and impurity profile of the final Active Pharmaceutical Ingredient (API). This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the synthesis, potential impurities, and a multi-faceted analytical strategy for the robust characterization and purity determination of this compound. We will delve into the causality behind experimental choices, offering field-proven insights grounded in established analytical principles.

Chemical Identity and Synthetic Context

Overview

This compound is a derivative of piperazine featuring a benzhydryl group on one nitrogen and a chloroacetyl group on the other. This bifunctional nature makes it a versatile building block.

Chemical Properties:

The Imperative for Purity

In multi-step pharmaceutical synthesis, the purity of each intermediate is paramount. Impurities originating from the this compound starting material can carry through to the final API, potentially leading to:

-

Formation of toxic or undesired side-products.

-

Reduced yield and efficacy of the final drug substance.

-

Complications in regulatory filings due to uncharacterized impurities.

Therefore, a thorough understanding of its synthesis and a validated analytical control strategy are not merely procedural but fundamental to ensuring drug quality and safety.

Synthesis Pathway and Impurity Profiling

The most common and logical route to this compound is through the N-acylation of its precursor, 1-benzhydrylpiperazine. Understanding this pathway is crucial for predicting potential impurities.

Synthesis of this compound

The synthesis is a nucleophilic acyl substitution. The secondary amine of 1-benzhydrylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base, such as triethylamine, is typically used to scavenge the HCl byproduct.[4][5]

Core Reaction: 1-Benzhydrylpiperazine + Chloroacetyl Chloride → this compound + Triethylamine Hydrochloride

The choice of an aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride.[6]

Sources

An In-depth Technical Guide to 1-Benzhydryl-4-(chloroacetyl)piperazine: A Core Intermediate in Modern Pharmaceutical Synthesis

This guide provides an in-depth exploration of 1-Benzhydryl-4-(chloroacetyl)piperazine, a pivotal chemical intermediate in the landscape of pharmaceutical development. We will dissect its synthesis, elucidate its critical role in the construction of complex active pharmaceutical ingredients (APIs), and provide validated protocols grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Strategic Overview: The Significance of the Benzhydrylpiperazine Scaffold

The benzhydrylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique three-dimensional structure, conferred by the diphenylmethyl (benzhydryl) group, allows for specific interactions with biological targets. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for synthetic modification. One nitrogen is typically functionalized with the bulky benzhydryl group, while the other remains available for further elaboration, a strategy fundamental to building molecular diversity.[3]

This compound emerges as a highly valuable derivative. The chloroacetyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This "ready-to-react" nature makes it an ideal intermediate for efficiently coupling the benzhydrylpiperazine core with other molecular fragments, streamlining the synthesis of complex target molecules. Its most prominent application lies in the synthesis of second-generation antihistamines, such as Cetirizine.[4][5][6]

Synthesis of the Core Intermediate: A Two-Stage Approach

The synthesis of this compound is logically approached in two primary stages: first, the construction of the 1-benzhydrylpiperazine precursor, followed by its chloroacetylation.

Stage 1: Synthesis of 1-Benzhydrylpiperazine

The foundational step is the N-alkylation of piperazine with a suitable benzhydryl halide. Benzhydryl chloride (or its substituted analogues like 4-chlorobenzhydryl chloride) is the most common starting material.[1][7]

Causality in Experimental Design:

-

Stoichiometry: A common challenge in piperazine chemistry is di-alkylation, where both nitrogen atoms react.[8] To favor mono-alkylation, a significant excess of piperazine is often used. This statistical approach ensures the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

-

Base and Solvent: A base, such as potassium carbonate or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[9][10] The choice of solvent (e.g., toluene, acetonitrile, or dichloromethane) is critical for ensuring solubility of the reactants and achieving an appropriate reaction temperature.[1][9]

Experimental Protocol: Synthesis of 1-Benzhydrylpiperazine

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4.0 equivalents) and a suitable solvent such as acetonitrile.[1]

-

Reaction Initiation: Add benzhydryl chloride (1.0 equivalent) to the stirred suspension.[1]

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain for 12-16 hours.[1][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove piperazine dihydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining piperazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-benzhydrylpiperazine.[9]

-

Purification: The crude product can be purified by column chromatography or recrystallization to achieve high purity.

Stage 2: Chloroacetylation of 1-Benzhydrylpiperazine

With the precursor in hand, the next step is to introduce the reactive chloroacetyl group. This is a standard N-acylation reaction using chloroacetyl chloride.

Causality in Experimental Design:

-

Reagent and Base: Chloroacetyl chloride is highly reactive. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (TEA), to scavenge the HCl byproduct.[1]

-

Temperature Control: The reaction is exothermic and is usually initiated at a low temperature (0-5°C) to control the reaction rate and minimize potential side reactions.[1] The mixture is then allowed to warm to room temperature to ensure the reaction goes to completion.

Experimental Protocol: Synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-2-chloroethanone

-

Setup: Dissolve 1-benzhydrylpiperazine (1.0 equivalent) in dry dichloromethane in a round-bottom flask and cool the solution to 0-5°C using an ice bath.[1]

-

Base Addition: Add triethylamine (1.5 equivalents) to the cooled solution and stir for 10 minutes.[1]

-

Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.[1]

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours.[1]

-

Work-up: Remove the solvent under reduced pressure. Take up the residue in water and extract with ethyl acetate.[1]

-

Washing: Wash the organic layer sequentially with a 10% ammonium chloride solution and then with distilled water. Dry the organic layer over anhydrous sodium sulfate.[1]

-

Isolation: Evaporate the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.[1]

Visualization of the Synthetic Workflow

Caption: Synthesis of Cetirizine from the key intermediate.

Analytical Characterization and Safety

Quality Control

The identity and purity of this compound must be rigorously controlled. Standard analytical methods include:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR). [1][10]* Mass Spectrometry (MS): Confirms the molecular weight of the compound. [13]

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats. [14][15][16]* Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. [14][17]Avoid contact with skin, eyes, and clothing. [14]Wash thoroughly after handling. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids. [14][16]* First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention. [14][15]If inhaled, move to fresh air. [15]Do not induce vomiting if ingested. [14]

Conclusion

This compound stands as a testament to the power of strategic intermediate design in organic synthesis. Its facile, high-yield preparation and the built-in reactivity of the chloroacetyl group make it an exceptionally efficient building block for constructing complex pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers chemists to effectively utilize this intermediate, accelerating the development of novel therapeutics and streamlining the production of established medicines like Cetirizine.

References

-

Pflum, D. A., Krishnamurthy, D., Senanayake, C. H., & Wald, S. A. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 5(2), 110–116. [Link]

-

Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma. (n.d.). Papaws. [Link]

- Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. (1998).

-

Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-739. [Link]

-

Singh, S. K., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]

-

Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. (2021). ResearchGate. [Link]

-

Saraf, P., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(7), 1335-1354. [Link]

-

Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]

-

Alam, M. M., et al. (2016). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 21(9), 1229. [Link]

- Synthesis method of cetirizine hydrochloride intermediate. (2014).

-

Synthesis of Cetirizine dihydrochloride from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine... (2023). ResearchGate. [Link]

-

Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. (2016). ResearchGate. [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

-

Morren, H. (1955). United States Patent Office. [Link]

-

Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(2), 1163-1169. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Group in 1-Benzhydryl-4-(chloroacetyl)piperazine

Introduction

In the landscape of modern medicinal chemistry, the strategic functionalization of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of synthetic intermediates, 1-Benzhydryl-4-(chloroacetyl)piperazine stands out as a particularly versatile building block. Its structure marries the well-established benzhydrylpiperazine moiety, a pharmacophore present in numerous antihistaminic, antiemetic, and psychoactive drugs, with a highly reactive chloroacetyl group.[1][2] This guide provides an in-depth exploration of the chemical behavior of the chloroacetyl group within this specific molecular context. We will dissect the electronic factors governing its reactivity, present detailed, field-proven protocols for its key transformations, and discuss its application in the synthesis of biologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this intermediate.

Section 1: Synthesis and Characterization of this compound

A robust understanding of a reagent's reactivity begins with its synthesis. The preparation of this compound is a sequential process, commencing with the synthesis of its precursor, 1-benzhydrylpiperazine, followed by N-acylation.

Synthesis Pathway

The synthetic route is typically a two-step process:

-

Step 1: Synthesis of 1-Benzhydrylpiperazine. This intermediate is prepared via a nucleophilic substitution reaction between benzhydryl chloride and an excess of piperazine.[3][4] The use of excess piperazine serves both as the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction, though an additional inorganic base like potassium carbonate can also be employed.[3]

-

Step 2: Chloroacetylation. The secondary amine of the synthesized 1-benzhydrylpiperazine is then acylated using chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine, in an aprotic solvent like dichloromethane.[4] The base is crucial for scavenging the HCl generated, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key properties of the precursor and the final compound is provided below for reference.

| Property | 1-Benzhydrylpiperazine[5] | This compound |

| Molecular Formula | C₁₇H₂₀N₂ | C₁₉H₂₁ClN₂O |

| Molecular Weight | 252.36 g/mol | 328.84 g/mol |

| CAS Number | 841-77-0 | 10457-55-3 |

| Appearance | White to off-white crystalline solid | Typically an off-white to pale yellow solid |

| Primary Hazard | Skin and eye irritant | Irritant, potent alkylating agent |

Section 2: The Chloroacetyl Group: A Reactive Electrophilic Hub

The synthetic utility of this compound is almost entirely derived from the reactivity of the chloroacetyl group. This functionality serves as a potent electrophilic handle, enabling the covalent attachment of the entire benzhydrylpiperazine scaffold to a wide variety of nucleophilic molecules.

Electronic and Steric Factors

The high reactivity of the chloroacetyl group is a direct consequence of its electronic structure. Two primary effects are at play:

-

Inductive Effect: The chlorine atom is highly electronegative, pulling electron density away from the adjacent methylene carbon (α-carbon). This creates a significant partial positive charge (δ+) on the α-carbon, making it highly susceptible to attack by nucleophiles.[6]

-

Carbonyl Influence: The adjacent carbonyl group further enhances the electrophilicity of the α-carbon through its powerful electron-withdrawing resonance and inductive effects.[7]

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The incoming nucleophile attacks the electrophilic α-carbon, leading to a transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon. This is followed by the expulsion of the stable chloride ion to yield the final substituted product.[7]

Caption: Generalized SN2 reaction at the chloroacetyl group.

Section 3: Key Synthetic Transformations and Protocols

The electrophilic nature of the chloroacetyl group allows for facile reaction with a broad spectrum of nucleophiles. The most common and synthetically useful transformations involve reactions with amines and thiols.

Reaction with Amine Nucleophiles (N-Alkylation)

The alkylation of primary and secondary amines is one of the most powerful applications of this compound. This reaction forms a stable carbon-nitrogen bond, effectively coupling the amine-containing molecule to the benzhydrylpiperazine core. This strategy is frequently used in the synthesis of compound libraries for drug screening.[4]

This protocol provides a robust, self-validating framework for the N-alkylation of a generic amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (primary or secondary) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel) and appropriate eluent system

-

Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 10-15 mL per mmol of the limiting reagent).

-

Nucleophile Addition: Dissolve the amine nucleophile (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.

-

Causality Check: Adding the amine dropwise helps to control any potential exotherm and ensures homogeneous mixing. Potassium carbonate is a sufficiently strong base to neutralize the HCl produced in situ but is generally not strong enough to deprotonate less acidic amines, minimizing side reactions.[8]

-

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system might be ethyl acetate/hexanes. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Partition the resulting residue between ethyl acetate and water. Separate the organic layer. d. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities. e.g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[9]

Caption: Use of the scaffold to generate a library of potential drug candidates.

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is defined by the predictable and efficient reactivity of its chloroacetyl group. This functionality acts as an electrophilic anchor, enabling straightforward SN2 reactions with a wide range of nucleophiles, most notably amines and thiols. The protocols and mechanistic insights provided in this guide demonstrate the robustness of these transformations, establishing the title compound as a key building block for constructing complex molecular architectures. For scientists engaged in drug discovery and development, a thorough understanding of this reagent's reactivity is essential for harnessing its full potential in the rational design and synthesis of next-generation therapeutics.

References

-

Gududuru, V., et al. (2006). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives . PMC - PubMed Central. [Link]

-

Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma . Pharmaffiliates. [Link]

-

Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

- Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.

-

Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5 . ResearchGate. [Link]

-

Shrivastava, S. K., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives . IJPSR. [Link]

-

1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine . PubMed. [Link]

-

Saraf, P., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity . PMC - PubMed Central. [Link]

-

1-(4-Chlorobenzhydryl)piperazine - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]

-

1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine . PMC - PubMed Central - NIH. [Link]

-

REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS . Semantic Scholar. [Link]

-

Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities . ResearchGate. [Link]

-

Benzhydryl piperazine . NIST WebBook. [Link]

- Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? . ResearchGate. [Link]

- N-benzohydryl-n-methyl piperazines and process of preparing same.

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . ResearchGate. [Link]

-

Torosyan, G. H. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition . Juniper Publishers. [Link]

-

Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation . PubMed. [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives . IOP Conference Series: Materials Science and Engineering. [Link]

-

SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY . Journal of Islamic Academy of Sciences. [Link]

-

Nitta, K., et al. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds . PMC - NIH. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Benzhydryl piperazine [webbook.nist.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine

Abstract

This document provides a comprehensive guide for the synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine, a key intermediate in pharmaceutical development. The protocol details the N-acylation of 1-benzhydrylpiperazine with chloroacetyl chloride. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step protocol for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights to ensure a reliable and high-yield synthesis.

Introduction and Significance

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1] The benzhydrylpiperazine framework, in particular, is central to numerous antihistaminic, antipsychotic, and anticancer agents.[1][2][3] The target molecule, this compound, serves as a crucial and versatile building block. The chloroacetyl group provides a reactive electrophilic site, enabling further molecular elaboration through nucleophilic substitution reactions to generate diverse libraries of compounds for drug screening.[4]

This application note provides a robust and reproducible protocol for the synthesis of this intermediate via a nucleophilic acyl substitution reaction. The methodology has been optimized for high yield and purity, and the discussion herein explains the critical parameters that govern the reaction's success.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a classic nucleophilic acyl substitution. The secondary amine of 1-benzhydrylpiperazine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

The Role of the Base

The reaction produces hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the nitrogen atom of the starting material, 1-benzhydrylpiperazine, forming a non-nucleophilic ammonium salt and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA), is added. TEA acts as an acid scavenger, reacting with the generated HCl to form triethylammonium chloride, a salt that is typically removed during the aqueous workup.[2][5]

Choice of Solvent

An anhydrous, aprotic solvent is critical for this reaction. Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water or react with protic solvents like alcohols.[6] Dichloromethane (DCM) is an excellent choice as it is aprotic, effectively dissolves the reactants, and is relatively low-boiling, which facilitates its removal at the end of the reaction.[2][5]

Temperature Control

The reaction between an amine and an acyl chloride is highly exothermic. The initial addition of chloroacetyl chloride is performed at a reduced temperature (0–5 °C) to control the reaction rate, prevent the formation of side products, and ensure safety.[5][7] Once the initial exothermic phase is managed, the reaction is allowed to proceed at room temperature to ensure it goes to completion.[5]

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1-Benzhydrylpiperazine | C₁₇H₂₀N₂ | 252.36 | 5.00 g | 19.81 | Starting Material |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 2.46 g (1.78 mL) | 21.79 | Acylating Agent (1.1 eq) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.01 g (4.14 mL) | 29.72 | Base (1.5 eq) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous Solvent |

| Deionized Water | H₂O | 18.02 | ~150 mL | - | For Workup |

| Saturated NaCl Solution | NaCl(aq) | - | ~50 mL | - | For Workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzhydrylpiperazine (5.00 g, 19.81 mmol).

-

Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (4.14 mL, 29.72 mmol) to the solution.

-

Cool the reaction mixture to 0–5 °C using an ice-water bath.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.78 mL, 21.79 mmol) dropwise to the stirred solution over 15-20 minutes. Use a syringe for precise control. Ensure the internal temperature does not exceed 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-5 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of deionized water (to remove triethylammonium chloride), another 50 mL of deionized water, and finally with 50 mL of saturated sodium chloride (brine) solution to aid in phase separation.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system like ethanol or an ethanol/hexane mixture.[8] Alternatively, for higher purity, silica gel column chromatography can be performed using an ethyl acetate/hexane gradient.[5]

-

Final Product: Dry the purified solid under vacuum to yield this compound. A typical yield is in the range of 85-95%.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see characteristic peaks for the benzhydryl proton (-CH), aromatic protons, and the piperazine ring protons. The appearance of a singlet corresponding to the chloroacetyl methylene protons (-COCH₂Cl) is a key indicator of successful synthesis.

-

IR Spectroscopy: The formation of the product is confirmed by the disappearance of the N-H stretch from the starting material and the appearance of a strong amide carbonyl (C=O) stretching band around 1640-1660 cm⁻¹.[5]

-

Melting Point: A sharp melting point range indicates high purity of the synthesized compound. The literature reports melting points for similar compounds, which can be used for comparison.[4]

Chemical Reaction Diagram

Caption: Overall reaction scheme for the N-acylation of 1-benzhydrylpiperazine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents are pure and dry. |

| Hydrolysis of chloroacetyl chloride. | Use anhydrous solvent and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen). | |

| Multiple Spots on TLC | Formation of side products. | Ensure slow, controlled addition of chloroacetyl chloride at low temperature. |

| Unreacted starting material. | Use a slight excess (1.1 eq) of chloroacetyl chloride. | |

| Product is Oily/Gummy | Impurities present. | Purify using column chromatography instead of recrystallization. Ensure all solvent is removed under high vacuum. |

| Difficulty in Workup | Emulsion formation. | Add more brine during the washing step to break the emulsion. |

References

-

Pharmaffiliates. Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma. [Link]

-

Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(1), 213-217. [Link]

-

Rebl, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 23-33. [Link]

-

Büyükkıdan, B., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7862-7873. [Link]

-

Büyükkıdan, B., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central. [Link]

-

Eftekhari-Sis, B., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry, 9(4), 2023-2031. [Link]

-

Moore, J. A., & Tisue, G. T. (1957). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry, 22(6), 713–714. [Link]

-

Kumar, A., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-84. [Link]

- Google Patents. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.

- Google Patents. DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.

- Google Patents. JP2001106676A - Method for producing N-acetylhomopiperazines.

-

Alaqeel, S. I., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC - PubMed Central. [Link]

-

Organic Syntheses. 1-Benzylpiperazine Dihydrochloride. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. [Link]

-

ResearchGate. Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. [Link]

-